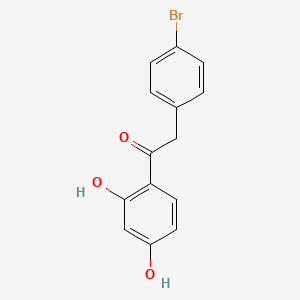
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone often involves bromination reactions. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate in the synthesis of Synephrine, can be synthesized from 1-(4-hydroxyphenyl)ethanone using Br2 as the brominating agent. This method yields the product with a purity of 90.2% (Li Yu-feng, 2013).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by hydrogen bonding patterns, as seen in the crystal structures of various analogues. For example, the structure of (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogues feature bifurcated intra- and intermolecular hydrogen bonding, which contributes to their stability and packing in the solid state (James L. Balderson et al., 2007).
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis Techniques : The compound has been synthesized through various methods. For instance, a study by Zhou Jin-xia (2010) demonstrates a synthesis method using (2,4-dihydroxyphenyl)ethanone and prenyl bromide, optimizing reaction conditions for maximum yield (Zhou Jin-xia, 2010).
- Hydrogen-Bonding Patterns : Research by Balderson et al. (2007) on similar compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone highlights the significance of hydrogen-bonding patterns in influencing the compound's molecular structure (Balderson et al., 2007).
- Reductive Acetylation Processes : A study by Tang et al. (2014) discusses reductive acetylation of oximes mediated with iron(II) acetate using 1-(4-Bromophenyl)ethanone (Tang et al., 2014).
Material Science and Engineering
- Improving Synthetic Technology : Li Yu-feng (2013) improved the synthesis method of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, using Br2 as the brominating reagent, enhancing yield and purity (Li Yu-feng, 2013).
- Catalyst in Asymmetric Reduction : Thvedt et al. (2011) evaluated a polymethacrylate catalyst, using 1-(4-bromophenyl)ethanone, in the asymmetric reduction of ketones, offering insights into the compound's role in catalysis (Thvedt et al., 2011).
Pharmaceutical and Medicinal Chemistry
- Formation of Heterocycles : Moskvina et al. (2015) explored the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal, leading to the formation of various heterocycles, highlighting its potential in pharmaceutical chemistry (Moskvina et al., 2015).
properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMPWQNNRNDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366274 | |
| Record name | 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
CAS RN |
92152-60-8 | |
| Record name | 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-BROMOPHENYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-2-(3-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2h)-thione](/img/structure/B1224063.png)
![6-[[(6-Methyl-9-indolo[3,2-b]quinoxalinyl)amino]methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224064.png)

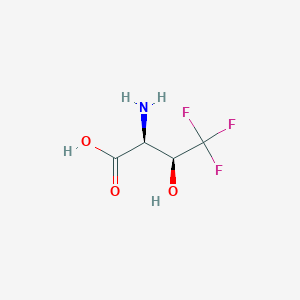
![6-(Bromomethyl)-1,3-dimethyl-5-[(4-nitrophenyl)-oxomethyl]pyrimidine-2,4-dione](/img/structure/B1224072.png)
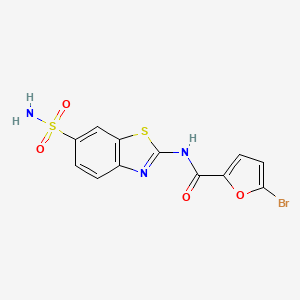
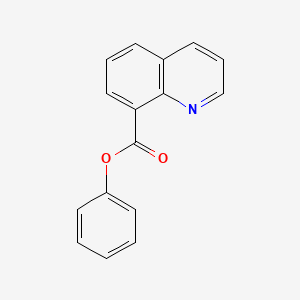

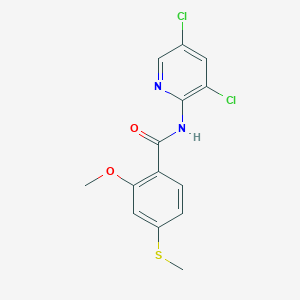
![2-Chloro-3-pyridinecarboxylic acid [2-(4-fluorophenyl)-2-oxoethyl] ester](/img/structure/B1224079.png)

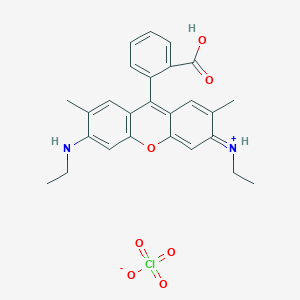
![3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B1224085.png)
![Methyl 3-[5-(anilinocarbonyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B1224086.png)